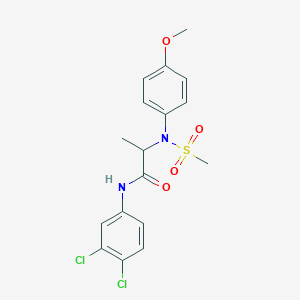![molecular formula C21H23F3N4S B4117399 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4117399.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Übersicht
Beschreibung
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as TAK-242, is a synthetic small molecule that has been the subject of extensive research in recent years. It is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays an important role in the immune response to bacterial infections. TAK-242 has shown promise as a potential therapeutic agent for a range of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a selective inhibitor of TLR4 signaling, which is activated by the binding of bacterial lipopolysaccharide (LPS). TLR4 signaling triggers a cascade of events that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea binds to a specific site on TLR4 and prevents the activation of downstream signaling pathways, resulting in a reduction in cytokine production.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects in preclinical models of inflammatory disease. These include a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as a reduction in the activation of immune cells, such as macrophages and dendritic cells. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to improve survival in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea is its selectivity for TLR4 signaling, which allows for targeted inhibition of the immune response to bacterial infections. However, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea has some limitations in lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of TLR4 signaling.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of TLR4 signaling in other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in the development of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea as a potential therapeutic agent for human inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, leading to a reduction in disease severity.
Eigenschaften
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4S/c22-21(23,24)16-3-1-2-4-17(16)25-19(29)26-18-5-6-28(27-18)20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZDYJPDZIOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=S)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-3-yl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4117337.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)
![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)

![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117378.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4117385.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)
